molecular formula C20H17ClN2O2S B2499598 1-[(3-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941885-13-8

1-[(3-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Katalognummer: B2499598
CAS-Nummer: 941885-13-8
Molekulargewicht: 384.88
InChI-Schlüssel: MYPHNZXREUZHHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3-Chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-based small molecule featuring:

  • A 3-chlorobenzyl group at position 1 of the pyridine ring.
  • A carboxamide at position 3, linked to a 2-(methylsulfanyl)phenyl substituent.
  • A ketone group at position 5.

Eigenschaften

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S/c1-26-18-8-3-2-7-17(18)22-20(25)15-9-10-19(24)23(13-15)12-14-5-4-6-16(21)11-14/h2-11,13H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPHNZXREUZHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Substitution Reactions: The chlorophenyl and methylsulfanylphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution.

    Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(3-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

1-[(3-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[(3-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

Key structural analogs and their differences are summarized below:

Compound Name Core Structure R1 (Position 1) R2 (Amide Substituent) Key Features/Activity Source
Target Compound Pyridine 3-Chlorobenzyl 2-(Methylsulfanyl)phenyl Lipophilic, potential kinase inhibition N/A
Compound 8 (1-Benzyl derivative) Pyridine Benzyl 3-(Cyclopropylcarbamoyl)phenyl Synthesized (23% yield), no activity data
A1-A6 Derivatives Pyridine Phenyl Varied carbamoyl groups FGF1 inhibitors (low binding energy: -8.2 to -9.4 kcal/mol)
1-[(2-Chloro-6-fluorophenyl)methyl] analog Pyridine 2-Chloro-6-fluorobenzyl 3-Methylphenyl Structural analog with halogen variation
5-Chloro-1-(3-chlorobenzyl) analog Pyridine 3-Chlorobenzyl 4-Methoxyphenyl Increased hydrophilicity (methoxy group)
5-Chloro-6-oxo-N-phenyl derivative Pyridine 3-Trifluoromethylbenzyl Phenyl High lipophilicity (CF3 group)

Pharmacological and Physicochemical Properties

  • Lipophilicity :

    • The 3-chlorobenzyl and methylsulfanyl groups in the target compound enhance lipophilicity (logP ~3.5–4.0), similar to the 3-trifluoromethylbenzyl analog (logP ~4.2) .
    • In contrast, the 4-methoxyphenyl substituent in reduces logP (~2.8–3.2), improving aqueous solubility.
  • The methylsulfanyl group in the target compound may enhance hydrophobic interactions in enzyme binding pockets compared to polar substituents (e.g., methoxy or carbamoyl).
  • Synthetic Yields :

    • Pyridine analogs with benzyl or 3-chlorobenzyl groups (e.g., Compound 8 ) show moderate yields (23–46%), influenced by steric hindrance and coupling efficiency.

Key Research Findings

Core Structure Impact :

  • Pyridine vs. pyridazine cores (e.g., Compounds 6–7 in ) affect planarity and hydrogen-bonding capacity. Pyridines are less polar but more metabolically stable.

Substituent Effects :

  • Halogenated benzyl groups (e.g., 3-chloro, 2-chloro-6-fluoro) improve target affinity in kinase inhibitors by filling hydrophobic pockets .
  • Methylsulfanyl vs. methoxy : Sulfur’s higher lipophilicity and weaker hydrogen-bonding capacity may alter pharmacokinetics (e.g., longer half-life).

Docking Studies :

  • FGF1 inhibitors (A1-A6) demonstrate that carbamoyl groups at the amide position optimize binding via polar interactions . The target compound’s methylsulfanyl group may require structural optimization for similar efficacy.

Biologische Aktivität

1-[(3-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, a member of the dihydropyridine class of compounds, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a dihydropyridine core with substituents that may influence its biological activity. The presence of a chlorophenyl group and a methylsulfanyl group suggests potential interactions with various biological targets.

Anticancer Activity

Several studies have explored the anticancer properties of dihydropyridine derivatives, including the compound . Research indicates that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. For instance, studies have shown that certain dihydropyridine derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
  • Case Studies :
    • A study reported that a closely related dihydropyridine derivative demonstrated an IC50 value of 8.107 μM against HepG2 liver cancer cells, significantly higher than standard chemotherapeutics like doxorubicin .
    • Another investigation found that structural modifications led to enhanced activity against breast carcinoma (MCF-7) cells, with some derivatives showing better activity than traditional agents .

Cardiovascular Effects

Dihydropyridines are well-known for their cardiovascular effects, primarily as calcium channel blockers. The compound under review may share these properties:

  • Calcium Channel Modulation : Similar compounds have been shown to bind to L-type calcium channels, leading to vasodilatory effects and reduced blood pressure .

The biological activity of this compound is likely mediated through several mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways via caspase activation.
  • Cell Cycle Arrest : Inhibition of tubulin polymerization affecting mitotic progression.
  • Calcium Channel Blockade : Interaction with L-type calcium channels leading to cardiovascular effects.

Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (μM)Reference
AnticancerHepG28.107
AnticancerMCF-7Varies
CardiovascularVascular Smooth MuscleNot specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(3-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Construct the dihydropyridine core via condensation reactions (e.g., Hantzsch-like synthesis) using β-keto esters and ammonia derivatives.
  • Step 2 : Introduce the 3-chlorophenylmethyl group via alkylation or nucleophilic substitution under reflux with a polar aprotic solvent (e.g., DMF) .
  • Step 3 : Couple the carboxamide group to the 2-(methylsulfanyl)phenyl moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Optimization : Use design of experiments (DoE) to screen variables (temperature, solvent, catalyst) and apply response surface methodology (RSM) to maximize yield .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., methylsulfanyl group at C2-phenyl) and dihydropyridine ring conformation .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion) and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1680–1700 cm1^{-1}) and sulfanyl (C-S) vibrations (~650–700 cm1^{-1}) .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodology :

  • In vitro assays : Screen against cancer cell lines (e.g., MTT assay) and microbial strains (e.g., broth microdilution for MIC determination).
  • Target prediction : Use computational tools (e.g., SwissTargetPrediction) to hypothesize interactions with kinases or sulfhydryl enzymes due to the methylsulfanyl group .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding modes and pharmacokinetic properties?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with suspected targets (e.g., EGFR kinase).
  • ADMET prediction : Employ tools like ADMETlab 2.0 to estimate solubility, CYP450 metabolism, and BBB permeability, noting potential sulfhydryl-mediated hepatotoxicity .

Q. How can reaction kinetics be analyzed to improve scalability of the synthesis?

  • Methodology :

  • Rate determination : Use in situ FTIR or HPLC to monitor intermediate formation.
  • Kinetic modeling : Apply pseudo-first-order approximations for alkylation steps; Arrhenius plots to optimize temperature .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell line variability, solvent effects).
  • SAR studies : Systematically modify substituents (e.g., replace 3-chlorophenyl with 3-fluorophenyl) to isolate activity contributors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.